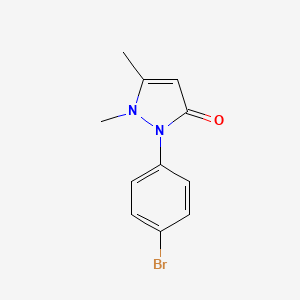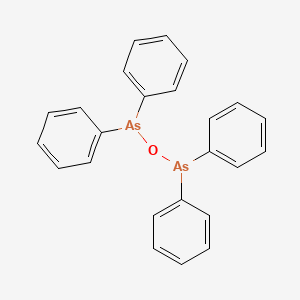
3-Methyl-2-pentenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-pentenyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-methyl-2-pentanol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentenyl acetate can be synthesized through the esterification of 3-methyl-2-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-methyl-2-pentanol with acetic anhydride in the presence of an inorganic base catalyst. This method is preferred due to its higher yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-pentenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methyl-2-pentanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: 3-Methyl-2-pentanol and acetic acid.
Reduction: 3-Methyl-2-pentanol.
Oxidation: Acetic acid and other carboxylic acids.
Applications De Recherche Scientifique
3-Methyl-2-pentenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-methyl-2-pentenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, it may interact with receptors on the cell surface, triggering a cascade of intracellular events that lead to specific physiological responses .
Comparaison Avec Des Composés Similaires
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
2-Pentyl acetate: Another ester with a fruity aroma, used in similar applications.
3-Methyl-1-butanol: A related alcohol used in the synthesis of esters like 3-methyl-2-pentenyl acetate.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create unique scent and taste profiles.
Propriétés
Numéro CAS |
37078-06-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(E)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
Clé InChI |
IJCQHJBYPARIAQ-FNORWQNLSA-N |
SMILES isomérique |
CC/C(=C/COC(=O)C)/C |
SMILES canonique |
CCC(=CCOC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
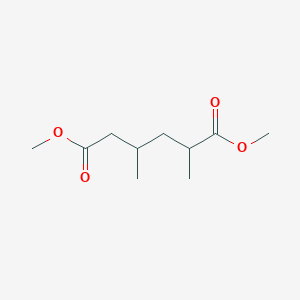
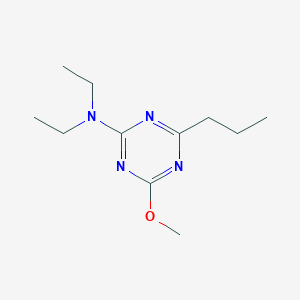

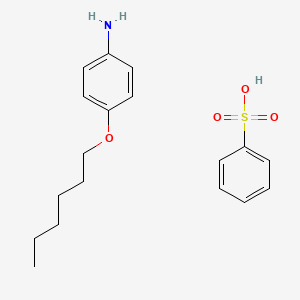
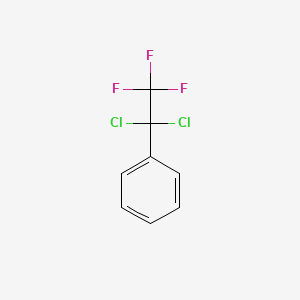
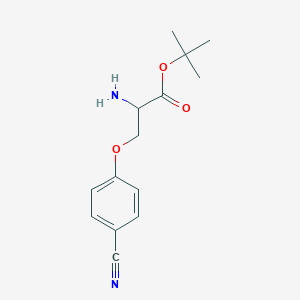
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)

![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
